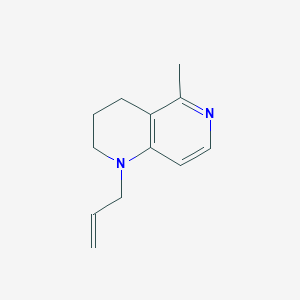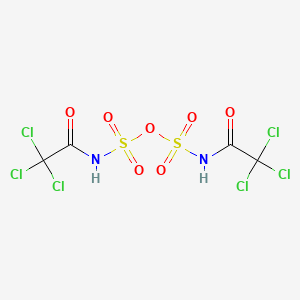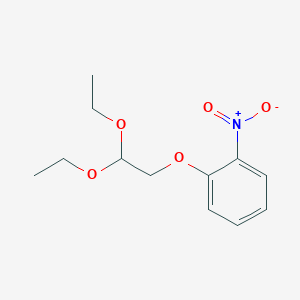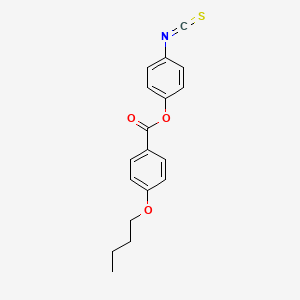![molecular formula C9H10ClF3Si B14586423 Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane CAS No. 61215-97-2](/img/structure/B14586423.png)
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane is an organosilicon compound that features a silicon atom bonded to a chlorine atom, two methyl groups, and a phenyl group substituted with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane typically involves the reaction of 2-(trifluoromethyl)phenylmagnesium bromide with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2-(trifluoromethyl)phenylmagnesium bromide+dimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, to form new silicon-containing compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the phenyl ring can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides or primary amines, typically carried out in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include alkoxy- or amino-substituted silanes.
Oxidation Reactions: Products include silanols or siloxanes.
Reduction Reactions: Products include cyclohexyl derivatives of the original compound.
科学的研究の応用
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is utilized in the development of silicon-based materials with unique properties, such as hydrophobic coatings and high-performance polymers.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules, particularly those containing trifluoromethyl groups, which are known to enhance the metabolic stability and bioavailability of drugs.
Agrochemicals: The compound is used in the synthesis of agrochemicals that benefit from the presence of the trifluoromethyl group, which can improve the efficacy and environmental stability of the products.
作用機序
The mechanism of action of Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane in chemical reactions involves the reactivity of the silicon-chlorine bond and the influence of the trifluoromethyl group. The silicon-chlorine bond is susceptible to nucleophilic attack, leading to substitution reactions. The trifluoromethyl group, being highly electronegative, can influence the electronic properties of the phenyl ring, making it more reactive towards electrophilic or nucleophilic reagents. This combination of reactivity makes the compound a versatile intermediate in various synthetic pathways.
類似化合物との比較
Similar Compounds
Trifluoromethyltrimethylsilane: Similar in structure but with three methyl groups instead of two methyl groups and one chlorine atom.
Chlorotrimethylsilane: Lacks the trifluoromethyl group, making it less reactive in certain applications.
Dimethylphenylsilane: Does not contain the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness
Chloro(dimethyl)[2-(trifluoromethyl)phenyl]silane is unique due to the presence of both the trifluoromethyl group and the silicon-chlorine bond. This combination imparts distinct reactivity and properties, making it valuable in synthetic chemistry and materials science. The trifluoromethyl group enhances the compound’s stability and reactivity, while the silicon-chlorine bond provides a site for further functionalization.
特性
CAS番号 |
61215-97-2 |
|---|---|
分子式 |
C9H10ClF3Si |
分子量 |
238.71 g/mol |
IUPAC名 |
chloro-dimethyl-[2-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C9H10ClF3Si/c1-14(2,10)8-6-4-3-5-7(8)9(11,12)13/h3-6H,1-2H3 |
InChIキー |
AFYTXFFTBIZEHC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=CC=C1C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)




![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
![2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14586372.png)



![1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14586403.png)



